5-Bromo-2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}pyridine
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Overview
Description
5-Bromo-2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a sulfanyl group linked to a 1-methyl-1H-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}pyridine typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Thioether Formation: The final step involves the formation of the sulfanyl linkage between the pyridine and imidazole rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated or hydrogenated derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Bromo-2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}pyridine depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-imidazole: Shares the imidazole core but lacks the pyridine ring and sulfanyl linkage.
2-Bromo-1-methyl-1H-imidazole: Similar structure but with different substitution patterns.
5-Bromo-2-(1H-imidazol-2-yl)pyridine: Contains the pyridine and imidazole rings but without the sulfanyl group.
Uniqueness
5-Bromo-2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}pyridine is unique due to the presence of both the brominated pyridine ring and the sulfanyl-linked imidazole moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
61775-93-7 |
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Molecular Formula |
C10H10BrN3S |
Molecular Weight |
284.18 g/mol |
IUPAC Name |
5-bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C10H10BrN3S/c1-14-5-4-12-9(14)7-15-10-3-2-8(11)6-13-10/h2-6H,7H2,1H3 |
InChI Key |
OJVSEKAOFVHZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CSC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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